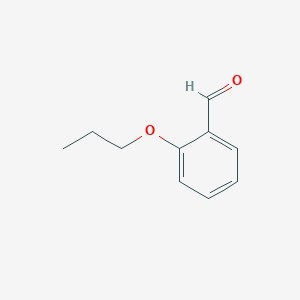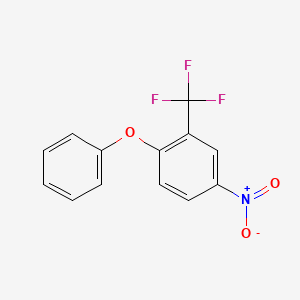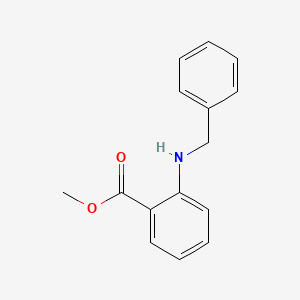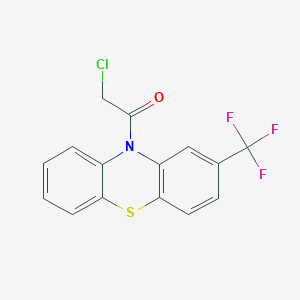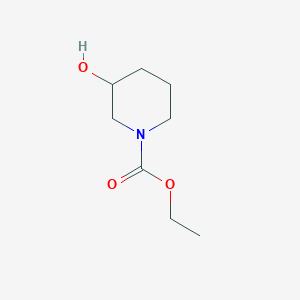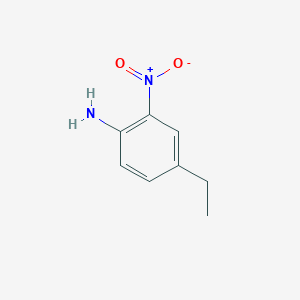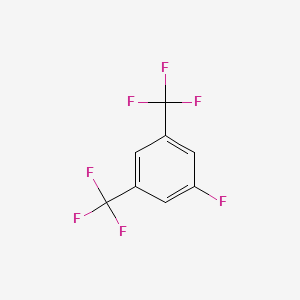
3,5-Bis(trifluoromethyl)fluorobenzene
Vue d'ensemble
Description
The compound "3,5-Bis(trifluoromethyl)fluorobenzene" is a fluorinated aromatic molecule that is characterized by the presence of trifluoromethyl groups attached to the benzene ring. This structure is of interest due to its potential applications in various fields, including materials science and pharmaceuticals, as the trifluoromethyl group can significantly alter the physical and chemical properties of compounds.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as those related to "3,5-Bis(trifluoromethyl)fluorobenzene," often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of "3,5-Bis(trifluoromethyl)fluorobenzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is typically characterized using spectroscopic methods such as 19F NMR, which can provide insights into the electronic environment of the fluorine atoms . X-ray crystallography can also be used to determine the precise geometry of the molecule, including bond angles and distances, which are crucial for understanding the compound's reactivity and properties .
Chemical Reactions Analysis
The presence of trifluoromethyl groups in a molecule can influence its reactivity in various chemical reactions. For example, the electrochemical fluorination of trifluoromethylbenzenes can lead to a variety of fluorinated products, depending on the reaction conditions and the position of the trifluoromethyl group . The reactivity of "3,5-Bis(trifluoromethyl)fluorobenzene" in similar reactions would likely be influenced by the steric and electronic effects of the trifluoromethyl groups.
Physical and Chemical Properties Analysis
Trifluoromethyl groups can significantly impact the physical and chemical properties of aromatic compounds. For instance, the introduction of trifluoromethyl groups can affect the fluorescence characteristics and ionization potentials of bis-styrylbenzenes . Similarly, the presence of trifluoromethyl groups in polyimides leads to improved solubility, thermal stability, and lower dielectric constants . These properties are important for the development of advanced materials with specific performance criteria.
Applications De Recherche Scientifique
Catalytic Activity in Chemical Reactions
3,5-Bis(trifluoromethyl)fluorobenzene has been found to be involved in various chemical reactions. For instance, Bismuth tris-trifluoromethanesulfonate (Bi(OTf)3), a novel catalyst in the Friedel-Crafts acylation reaction, demonstrates high catalytic activity. This catalyst remains stable in water and shows superior performance compared to other metallic triflates (Desmurs et al., 1997).
Coordination Chemistry
The compound plays a significant role in coordination chemistry. Research on difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes highlights the versatility of 3,5-Bis(trifluoromethyl)fluorobenzene in forming complex structures with metals. These complexes have shown significant shifts in (19)F NMR resonances upon coordination with metal ions, demonstrating the compound's ability to interact with various metals (Plenio et al., 1997).
Synthesis of Polyimides
In polymer science, 3,5-Bis(trifluoromethyl)fluorobenzene has been utilized in the synthesis of novel polyimides containing fluorine and phosphine oxide moieties. These polyimides, derived from specific monomers containing this compound, exhibit high thermal stability and good adhesive properties, making them suitable for advanced material applications (Jeong et al., 2001).
Safety And Hazards
Orientations Futures
While specific future directions for 3,5-Bis(trifluoromethyl)fluorobenzene were not found in the search results, related compounds such as 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives are being studied for their potential as growth inhibitors of drug-resistant bacteria . This suggests that 3,5-Bis(trifluoromethyl)fluorobenzene and related compounds may have potential applications in the development of new antimicrobial agents .
Propriétés
IUPAC Name |
1-fluoro-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVDOILFQLAMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293286 | |
| Record name | 3,5-Bis(trifluoromethyl)fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)fluorobenzene | |
CAS RN |
35564-19-3 | |
| Record name | 35564-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Bis(trifluoromethyl)fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



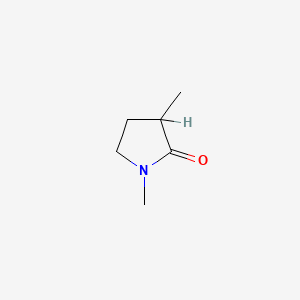
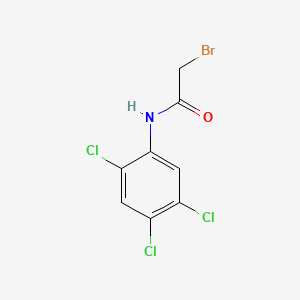
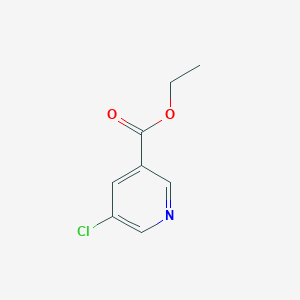
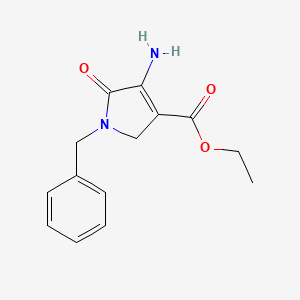
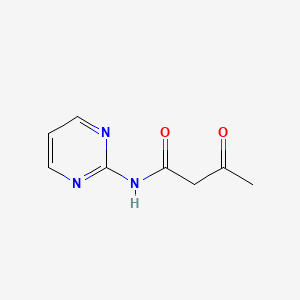
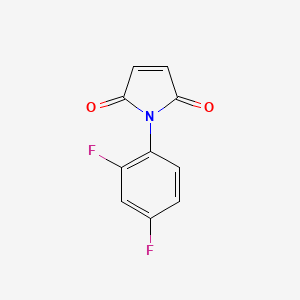
![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)
